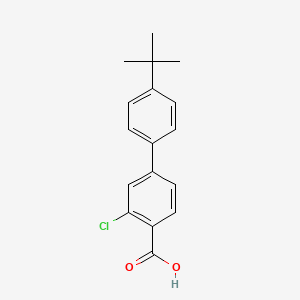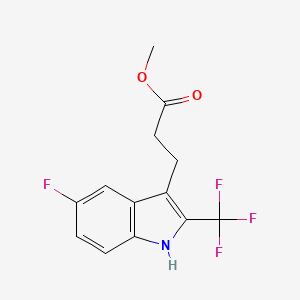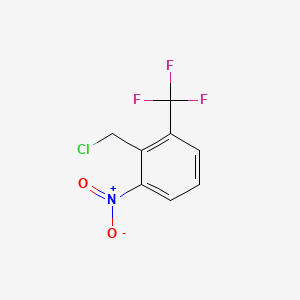
2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene-based compounds such as “2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene” are aromatic hydrocarbons. They consist of a benzene ring, which is a six-membered ring with alternating double bonds, and various functional groups attached to it .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like halogenation, nitration, and trifluoromethylation . For instance, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis
The molecular structure of benzene-based compounds is characterized by a planar, cyclic arrangement of carbon atoms, with alternating single and double bonds. This structure allows for a delocalized π electron cloud above and below the plane of the carbon atoms .Chemical Reactions Analysis
Benzene and its derivatives undergo electrophilic substitution reactions such as halogenation, nitration, sulphonation, and Friedel-Crafts reactions . In addition, they can also undergo radical trifluoromethylation .Physical And Chemical Properties Analysis
Benzene and its derivatives are typically colorless liquids or solids with a characteristic aroma. They are nonpolar and immiscible with water but readily miscible with organic solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-6(8(10,11)12)2-1-3-7(5)13(14)15/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCISTWYPUTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743344 |
Source


|
| Record name | 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene | |
CAS RN |
1227582-39-9 |
Source


|
| Record name | 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

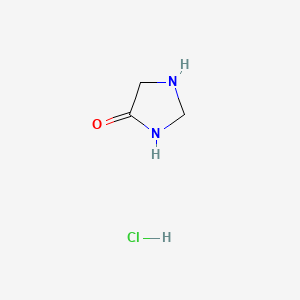
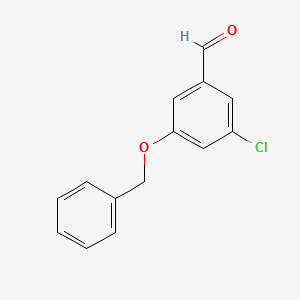
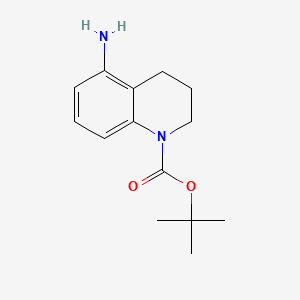
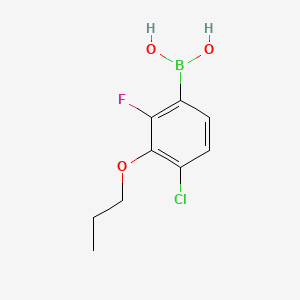
![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
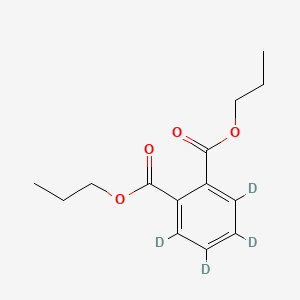
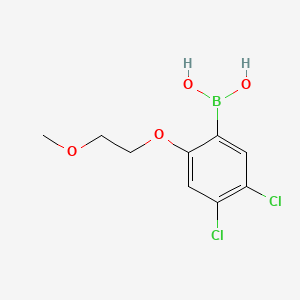
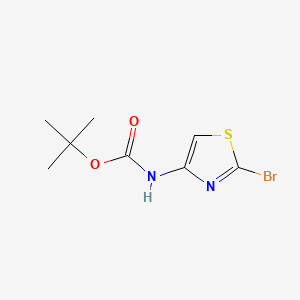
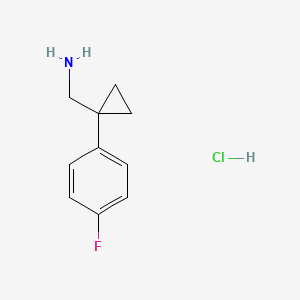
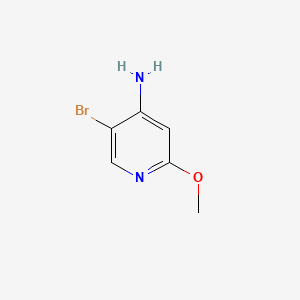
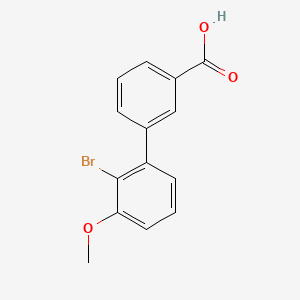
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
